molecular formula C14H14ClNO5 B6665080 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid

2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid

Cat. No.: B6665080
M. Wt: 311.72 g/mol
InChI Key: SUMSLYODVPAOGA-UHFFFAOYSA-N
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Description

2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid is a complex organic compound that features a benzodioxole ring, a cyclopropyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chloro Group: Chlorination of the benzodioxole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The chloro-substituted benzodioxole is then reacted with an appropriate amine to form the amide linkage.

    Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the amide linkage play crucial roles in binding to active sites, while the cyclopropyl group can enhance the compound’s stability and specificity. The chloro substituent may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole ring but lacks the chloro and cyclopropyl groups.

    3,4-(Methylenedioxy)phenylacetic acid: Contains a similar dioxole ring but with different substituents.

    Indole derivatives: Structurally different but often studied for similar biological activities.

Uniqueness

2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid is unique due to its combination of a chloro-substituted benzodioxole ring, an amide linkage, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5/c15-9-4-8(5-11-12(9)21-6-20-11)13(17)16-10(14(18)19)3-7-1-2-7/h4-5,7,10H,1-3,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSLYODVPAOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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